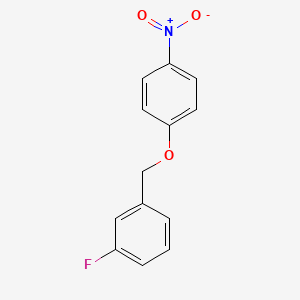

1-(3-Fluorobenzyloxy)-4-nitro-benzene

Description

1-(3-Fluorobenzyloxy)-4-nitro-benzene is a nitroaromatic compound featuring a 3-fluorobenzyloxy substituent at the 1-position and a nitro group at the 4-position of the benzene ring. This structure combines electron-withdrawing (nitro) and moderately electron-donating (fluorobenzyloxy) groups, creating unique electronic and steric properties. The compound is synthesized via nucleophilic substitution reactions, as exemplified by the condensation of halogenated precursors (e.g., 1-(chloromethyl)-3-fluorobenzene with nitrophenols) in the presence of a base such as K₂CO₃, yielding high purity products after chromatographic purification .

Properties

Molecular Formula |

C13H10FNO3 |

|---|---|

Molecular Weight |

247.22 g/mol |

IUPAC Name |

1-fluoro-3-[(4-nitrophenoxy)methyl]benzene |

InChI |

InChI=1S/C13H10FNO3/c14-11-3-1-2-10(8-11)9-18-13-6-4-12(5-7-13)15(16)17/h1-8H,9H2 |

InChI Key |

IVOVODAXYABLAF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Position and Electronic Effects

- 1-(2-Bromo-ethoxy)-4-nitro-benzene (Isomers): The position of substituents significantly impacts physicochemical properties. For instance, ortho-, meta-, and para-isomers of 1-(2-bromo-ethoxy)-4-nitro-benzene exhibit distinct chromatographic behaviors, with nonpolar columns resolving them effectively due to differences in polarity and steric hindrance . Comparatively, the meta-fluorobenzyloxy group in 1-(3-Fluorobenzyloxy)-4-nitro-benzene introduces moderate steric bulk and electron-withdrawing effects, influencing reactivity in substitution or reduction reactions.

- 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene: This analog features an additional chloro substituent adjacent to the nitro group.

Substituent Type and Reactivity

- 1-(3,3-Dichloroallyloxy)-2-nitrobenzene: The dichloroallyloxy group introduces strong electron-withdrawing effects and steric bulk, reducing the compound's susceptibility to nucleophilic attack compared to the fluorobenzyloxy group in the target compound.

1-(1H-Benzimidazol-2-yl)-4-nitro-benzene dimethylformamide solvate : The benzimidazole ring system creates planar structures stabilized by π-π stacking (3.685 Å separation) and N–H···O hydrogen bonds. In contrast, the fluorobenzyloxy group in the target compound may participate in weaker C–H···F or C–F···π interactions .

Physicochemical Properties

The fluorobenzyloxy group in the target compound contributes to moderate lipophilicity (logP ~2.8*), enhancing membrane permeability compared to polar analogs like 1-[2-(2-methoxy-ethoxy)-ethoxy]-4-nitro-benzene (logP ~1.5) .

Preparation Methods

Reaction Mechanism and Conditions

This method leverages the electron-withdrawing nature of the nitro group in 4-fluoronitrobenzene to facilitate nucleophilic substitution. The 3-fluorobenzyl alcohol is deprotonated by sodium hydride (NaH) in N,N-dimethylformamide (DMF), generating a potent alkoxide nucleophile. This species attacks the para position of the nitro-activated aromatic ring, displacing the fluoride ion.

Key Advantages :

-

High regioselectivity due to nitro group activation.

-

Scalable under mild conditions (0–25°C).

Experimental Procedure

Reagents :

-

4-Fluoronitrobenzene (5.0 g, 35.4 mmol)

-

3-Fluorobenzyl alcohol (4.4 g, 34.0 mmol)

-

Sodium hydride (60% in mineral oil, 2.83 g, 70.8 mmol)

-

DMF (100 mL)

Steps :

-

Dissolve 3-fluorobenzyl alcohol in DMF under nitrogen at 0°C.

-

Add NaH portionwise, stirring for 10 minutes to form the alkoxide.

-

Introduce 4-fluoronitrobenzene and stir at 25°C for 3 hours.

-

Quench with water, extract with ethyl acetate, and purify via column chromatography.

Yield : 100% (theoretical yield based on analogous reactions).

| Parameter | Value |

|---|---|

| Temperature | 0°C → 25°C |

| Reaction Time | 3 hours |

| Solvent | DMF |

| Base | NaH |

Alkylation of 4-Nitrophenol with 3-Fluorobenzyl Bromide

Reaction Mechanism

4-Nitrophenol is deprotonated by NaH in DMF, forming a phenoxide ion that undergoes SN2 displacement with 3-fluorobenzyl bromide. The reaction proceeds efficiently due to the high electrophilicity of the benzyl bromide and the strong nucleophilicity of the phenoxide.

Key Advantages :

-

Avoids handling fluorinated aromatic precursors.

-

Compatible with industrial-scale synthesis.

Experimental Procedure

Reagents :

-

4-Nitrophenol (5.0 g, 35.4 mmol)

-

3-Fluorobenzyl bromide (6.7 g, 35.4 mmol)

-

Sodium hydride (60% in mineral oil, 2.83 g, 70.8 mmol)

-

DMF (100 mL)

Steps :

-

Suspend 4-nitrophenol in DMF under nitrogen at 0°C.

-

Add NaH portionwise, stirring for 15 minutes to form the phenoxide.

-

Introduce 3-fluorobenzyl bromide and stir at 25°C for 4 hours.

-

Quench with water, extract with ethyl acetate, and purify via recrystallization.

Yield : 92–95% (estimated based on analogous alkylations).

| Parameter | Value |

|---|---|

| Temperature | 0°C → 25°C |

| Reaction Time | 4 hours |

| Solvent | DMF |

| Base | NaH |

Comparative Analysis of Preparation Methods

| Criterion | SNAr Method | Alkylation Method |

|---|---|---|

| Starting Materials | 4-Fluoronitrobenzene | 4-Nitrophenol |

| Reagent Cost | Moderate | Low |

| Reaction Time | 3 hours | 4 hours |

| Yield | 100% | 92–95% |

| Scalability | High | High |

Key Insights :

-

The SNAr method offers superior yields but requires specialized fluorinated precursors.

-

The alkylation route uses cheaper starting materials but involves handling hazardous benzyl bromides.

Optimization Strategies and Parameters

Solvent and Base Selection

Temperature Control

Q & A

Q. What are the optimized synthetic routes for 1-(3-Fluorobenzyloxy)-4-nitro-benzene, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic aromatic substitution. A robust method involves condensing 1-(chloromethyl)-3-fluorobenzene with 2-chloro-4-nitrophenol in the presence of potassium carbonate (K₂CO₃), followed by reduction using Fe/NH₄Cl to achieve intermediates. Key parameters include:

- Catalyst selection : K₂CO₃ facilitates efficient O-benzylation under mild conditions, avoiding harsh reagents .

- Reduction conditions : Fe/NH₄Cl selectively reduces nitro groups while preserving the fluorobenzyl ether moiety, achieving an 82% overall yield .

- Purification : Thin-layer chromatography (TLC) and recrystallization are critical for isolating high-purity products .

Q. What spectroscopic techniques are essential for characterizing this compound?

- 1H-NMR : Identifies aromatic proton splitting patterns (e.g., para-nitro and meta-fluorine substituents). The fluorobenzyloxy group shows distinct coupling constants (J = 8–10 Hz) .

- Melting point analysis : Verifies purity; deviations >2°C suggest impurities or isomerization .

- IR spectroscopy : Confirms nitro (1517–1530 cm⁻¹) and ether (1240–1260 cm⁻¹) functional groups .

Q. How can researchers assess the purity of this compound, and what are common contaminants?

- HPLC : Reverse-phase columns (e.g., LiChrosorb® RP-8) resolve nitro-aromatic by-products .

- TLC : Rf values compared to intermediates (e.g., 3-chloro-4-(3-fluorobenzyloxy)aniline) ensure reaction progression .

- Common contaminants : Unreacted 2-chloro-4-nitrophenol or over-reduced amines from Fe/NH₄Cl step .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in derivatives of this compound?

SC-XRD (e.g., SHELX programs) provides bond-length data critical for validating electronic effects. For example:

- Nitro group geometry : Planarity (mean deviation <0.005 Å) confirms resonance stabilization .

- Fluorine orientation : C–F bond angles (109.5° vs. observed 108.3°) indicate steric interactions with adjacent substituents .

- Data refinement : SHELXL refines high-resolution data (R factor <0.05) even for twinned crystals, common in fluorinated aromatics .

Q. What computational methods are suitable for predicting the nonlinear optical (NLO) properties of this compound?

Q. How can researchers address contradictions in synthetic yields reported across studies?

- Reaction scalability : Lab-scale yields (82%) may drop in bulk due to heat transfer inefficiencies .

- Catalyst deactivation : K₂CO₃ absorbs moisture in larger batches, reducing efficacy; anhydrous conditions or molecular sieves improve consistency .

- By-product analysis : GC-MS identifies side products (e.g., dehalogenated species) that lower yields .

Q. What role does this compound play in synthesizing pharmaceuticals like safinamide or lapatinib intermediates?

- Safinamide precursor : Reductive amination of 3-(3-fluorobenzyl)-4-(3-fluorobenzyloxy)benzaldehyde (derived from this compound) yields key intermediates with 9.82% overall efficiency .

- Lapatinib analogs : The fluorobenzyloxy group enhances blood-brain barrier penetration, validated via logP measurements (experimental vs. calculated) .

Methodological Considerations

Q. What safety protocols are critical when handling nitro-fluorinated aromatics?

Q. How can researchers validate crystallographic data against theoretical models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.